molecular formula C11H6N2O3 B11994201 2-Furancarbonitrile, 5-(3-nitrophenyl)- CAS No. 58158-94-4

2-Furancarbonitrile, 5-(3-nitrophenyl)-

Cat. No.: B11994201
CAS No.: 58158-94-4
M. Wt: 214.18 g/mol
InChI Key: LPVFWLRZUKSHEK-UHFFFAOYSA-N
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Description

2-Furancarbonitrile, 5-(3-nitrophenyl)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a furan ring substituted with a nitrile group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 2-Furancarbonitrile, 5-(3-nitrophenyl)- may involve the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at high temperatures . This method is efficient for large-scale production and is commonly used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonitrile, 5-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Furancarbonitrile, 5-(3-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Furancarbonitrile, 5-(3-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Furonitrile: A simpler compound with a similar furan ring and nitrile group.

    5-Nitrofuran-2-carboxylic acid: Contains a nitro group and a carboxylic acid group on the furan ring.

    3-Nitrobenzyl cyanide: Features a nitrophenyl group and a nitrile group but lacks the furan ring.

Uniqueness

2-Furancarbonitrile, 5-(3-nitrophenyl)- is unique due to the combination of its furan ring, nitrile group, and nitrophenyl group

Properties

CAS No.

58158-94-4

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

5-(3-nitrophenyl)furan-2-carbonitrile

InChI

InChI=1S/C11H6N2O3/c12-7-10-4-5-11(16-10)8-2-1-3-9(6-8)13(14)15/h1-6H

InChI Key

LPVFWLRZUKSHEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C#N

Origin of Product

United States

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